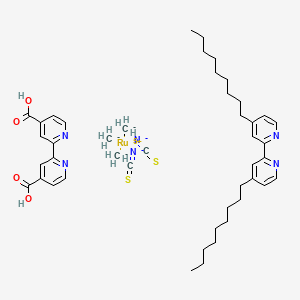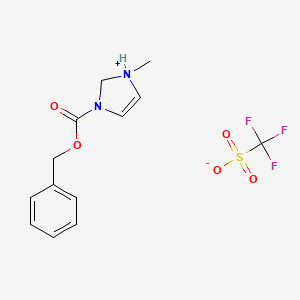
1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-3,4-diamine: Lacks the tetrahydrofuran-2-ylmethyl group.
N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine: Lacks the ethyl group.
Uniqueness
1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the ethyl and tetrahydrofuran-2-ylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
1431965-89-7 |
|---|---|
Molecular Formula |
C10H19ClN4O |
Molecular Weight |
246.74 g/mol |
IUPAC Name |
1-ethyl-3-N-(oxolan-2-ylmethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c1-2-14-7-9(11)10(13-14)12-6-8-4-3-5-15-8;/h7-8H,2-6,11H2,1H3,(H,12,13);1H |
InChI Key |
ZSPHPYKJOBPTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2CCCO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)



![6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)






